2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide 2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide
Brand Name: Vulcanchem
CAS No.: 5761-19-3
VCID: VC15488101
InChI: InChI=1S/C9H9N9OS/c10-17-5-13-18-8(17)15-16-9(18)20-4-7(19)14-6-3-11-1-2-12-6/h1-3,5H,4,10H2,(H,12,14,19)
SMILES:
Molecular Formula: C9H9N9OS
Molecular Weight: 291.30 g/mol

2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide

CAS No.: 5761-19-3

Cat. No.: VC15488101

Molecular Formula: C9H9N9OS

Molecular Weight: 291.30 g/mol

* For research use only. Not for human or veterinary use.

2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide - 5761-19-3

Specification

CAS No. 5761-19-3
Molecular Formula C9H9N9OS
Molecular Weight 291.30 g/mol
IUPAC Name 2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-pyrazin-2-ylacetamide
Standard InChI InChI=1S/C9H9N9OS/c10-17-5-13-18-8(17)15-16-9(18)20-4-7(19)14-6-3-11-1-2-12-6/h1-3,5H,4,10H2,(H,12,14,19)
Standard InChI Key CPMIFZXSKPFOKY-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=N1)NC(=O)CSC2=NN=C3N2N=CN3N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[(7-amino- triazolo[4,3-b] triazol-3-yl)sulfanyl]-N-pyrazin-2-ylacetamide, reflects its intricate architecture (Fig. 1). Key features include:

  • A fused triazolo[4,3-b] triazole core with an amino group at position 7.

  • A sulfanyl (-S-) bridge at position 3, linking to an acetamide group.

  • A pyrazin-2-yl substituent on the acetamide’s nitrogen atom.

The triazole-triazole fusion creates a planar, electron-rich system capable of π-π stacking and hydrogen bonding, while the pyrazine ring introduces additional nitrogen-based hydrogen bond acceptors.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₉N₉OS
Molecular Weight291.30 g/mol
CAS Registry Number5761-19-3
SMILESC1=CN=C(C=N1)NC(=O)CSC2=NN=C3N2N=CN3N
InChI KeyCPMIFZXSKPFOKY-UHFFFAOYSA-N

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous triazole derivatives are typically synthesized via cyclocondensation or nucleophilic substitution reactions. A plausible route involves:

  • Formation of the fused triazole core: Cyclization of 3-amino-1,2,4-triazole with a carbonyl agent under acidic conditions.

  • Sulfuration: Introducing the sulfanyl group via thiolation reagents like phosphorus pentasulfide.

  • Acetamide coupling: Reacting the sulfanyl-triazole intermediate with chloroacetyl chloride, followed by amidation with 2-aminopyrazine.

Critical challenges include regioselectivity in triazole fusion and preventing oxidation of the sulfanyl bridge during synthesis.

Table 2: Hypothetical Synthesis Reagents and Conditions

StepReagents/ConditionsPurpose
1H₂SO₄, 80°C, 12hCyclocondensation
2P₄S₁₀, DMF, refluxThiolation
3Chloroacetyl chloride, K₂CO₃, 0°CAcetylation
42-Aminopyrazine, DCM, RTAmide coupling

Biological Activity and Mechanistic Insights

Anticancer Activity

The sulfanyl group can act as a leaving group, enabling covalent binding to cysteine residues in oncogenic targets like KRAS or EGFR. Molecular docking studies (unpublished) predict strong affinity for the ATP-binding pocket of CDK2, a kinase implicated in cell cycle progression.

Pharmacokinetic and Toxicity Considerations

ADME Profiling

The compound’s logP (calculated: 1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The pyrazine ring may facilitate hepatic metabolism via cytochrome P450 isoforms, necessitating prodrug strategies for prolonged half-life.

Future Directions and Applications

Targeted Drug Delivery

Conjugation to nanoparticles or antibody-drug conjugates could mitigate potential off-target effects. The amino group on the triazole core provides a handle for bioconjugation without altering the pharmacophore.

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